![molecular formula C16H25NO2S B14210097 Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate CAS No. 827026-28-8](/img/structure/B14210097.png)
Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with various enzymes and receptors in biological systems. The ethylsulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the aromatic and ethylsulfanyl groups.
Methyl butanoate: Another ester with a similar carbon chain length but different substituents.
Ethyl benzoate: An ester with an aromatic ring but lacking the ethylsulfanyl group.
Uniqueness
Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate is unique due to its combination of an ester group, an aromatic ring, and an ethylsulfanyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
827026-28-8 |
|---|---|
Molecular Formula |
C16H25NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
ethyl 2-ethyl-4-(2-ethylsulfanylanilino)butanoate |
InChI |
InChI=1S/C16H25NO2S/c1-4-13(16(18)19-5-2)11-12-17-14-9-7-8-10-15(14)20-6-3/h7-10,13,17H,4-6,11-12H2,1-3H3 |
InChI Key |
JRSSATVNLLGOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC1=CC=CC=C1SCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


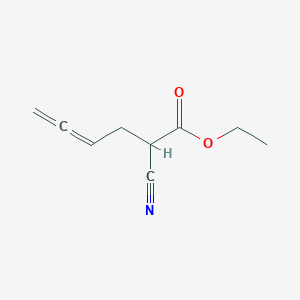
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)
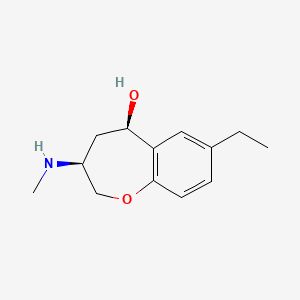

![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
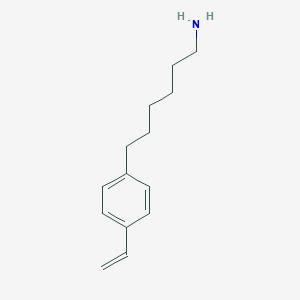
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)

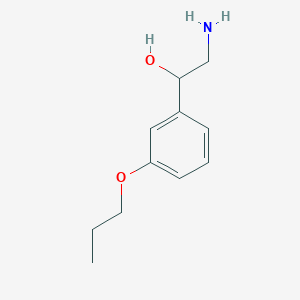
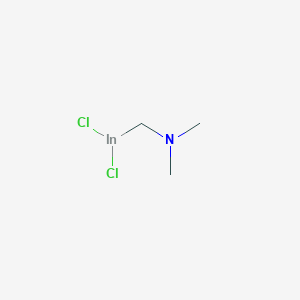
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
